2,5-Bis(aminomethyl)furan

Vue d'ensemble

Description

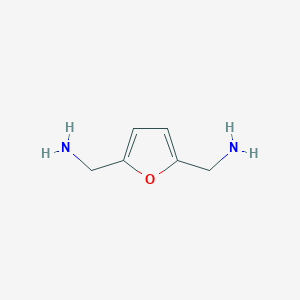

2,5-Bis(aminomethyl)furan is an organic compound that has garnered significant interest due to its potential applications in various fields, including organic synthesis, medicine, and polymer materials. This compound is characterized by the presence of two aminomethyl groups attached to a furan ring, making it a versatile building block for the synthesis of various polymers and other chemical entities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Bis(aminomethyl)furan can be synthesized through several methods, with one of the most efficient being the catalytic amination of 5-(hydroxymethyl)furfural. This process involves the use of a bifunctional catalyst, such as CuNiAlOx, in a two-stage reaction process. The first stage involves the reductive amination of the aldehyde group of 5-(hydroxymethyl)furfural with ammonia at 90°C, followed by a hydrogen-borrowing reaction of the hydroxyl group with ammonia at 210°C .

Industrial Production Methods: In an industrial setting, this compound can be produced from biomass-derived 2,5-diformylfuran dioxime. The process involves catalytic dehydration and hydrogenation using Rh/HZSM-5 as the catalyst, which enhances the sequence of reactions due to the surface acidity of the HZSM-5 support .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Bis(aminomethyl)furan undergoes various chemical reactions, including:

Reductive Amination: This reaction involves the conversion of aldehyde groups to amines using reducing agents such as hydrogen in the presence of catalysts.

Hydrogenation: The compound can be hydrogenated to form different derivatives, depending on the reaction conditions and catalysts used.

Common Reagents and Conditions:

Ammonia (NH3): Used in the amination process.

Hydrogen (H2): Employed in hydrogenation reactions.

Catalysts: CuNiAlOx, Rh/HZSM-5, and other bifunctional catalysts are commonly used.

Major Products: The primary product of these reactions is this compound itself, which can further react to form various polymeric materials and other derivatives .

Applications De Recherche Scientifique

Polymer Chemistry

BAF serves as a crucial monomer for synthesizing various polymers, including:

- Polyamides : BAF can be utilized to create polyamides with enhanced thermal stability and mechanical properties. The presence of furan rings contributes to the material's structural integrity and durability.

- Polyurethanes : Its incorporation into polyurethane formulations improves flexibility and resilience, making it suitable for applications in coatings, adhesives, and foams .

Table 1: Summary of Polymer Applications

| Polymer Type | Application | Benefits |

|---|---|---|

| Polyamides | High-performance fibers | Enhanced thermal stability |

| Polyurethanes | Coatings, adhesives | Improved flexibility and resilience |

Organic Synthesis

BAF acts as an intermediate in the synthesis of more complex organic molecules. Its reactive aminomethyl groups allow for:

- Functionalization : BAF can be modified to introduce various side chains, enabling the design of tailor-made compounds for specific applications in pharmaceuticals and agrochemicals.

- Synthesis of Heterocycles : The compound is instrumental in synthesizing heterocyclic compounds that are valuable in medicinal chemistry .

Table 2: Key Reactions Involving BAF

| Reaction Type | Starting Material | Product |

|---|---|---|

| Reductive Amination | 2,5-Diformylfuran | This compound |

| Functionalization | This compound | Various derivatives |

Sustainable Materials Development

The production methods for BAF often utilize biomass-derived feedstocks such as hydroxymethylfurfural (HMF), aligning with green chemistry principles. The synthesis processes are designed to minimize environmental impact while maximizing yield:

- Biocatalysis : Recent studies have demonstrated the use of enzymatic processes for the one-pot synthesis of BAF from biobased furans, promoting sustainable practices in chemical manufacturing .

- Catalytic Methods : Advanced catalytic systems have been developed to enhance the efficiency of BAF production from renewable resources like HMF, further supporting sustainable material development .

Catalytic Synthesis of BAF

A notable study reported the use of a bifunctional CuNiAlO catalyst for the one-pot transformation of HMF into BAF with an impressive yield of 85.9%. This method highlights the potential for scalable production using biomass-derived substrates .

Biocatalytic Approaches

Research published in 2024 explored an enzymatic cascade process that allowed for efficient conversion of biobased furans into BAF. This method not only improved yield but also reduced the environmental footprint associated with traditional synthetic routes .

Mécanisme D'action

The mechanism of action of 2,5-Bis(aminomethyl)furan involves its ability to undergo reductive amination and hydrogenation reactions. The compound’s aminomethyl groups allow it to interact with various molecular targets, facilitating the formation of new chemical bonds and the synthesis of complex molecules. The pathways involved include the catalytic conversion of aldehyde and hydroxyl groups to amines, which are essential for the production of polymers and other derivatives .

Comparaison Avec Des Composés Similaires

5-(Hydroxymethyl)furfural: A precursor in the synthesis of 2,5-Bis(aminomethyl)furan.

2,5-Diformylfuran: Another precursor used in the production of the compound.

Furfurylamine: A related compound with similar reactivity patterns.

Uniqueness: this compound stands out due to its dual aminomethyl groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to be derived from renewable biomass sources also makes it an attractive option for sustainable chemistry .

Activité Biologique

2,5-Bis(aminomethyl)furan (BAMF) is a compound that has garnered interest in various fields due to its biological activity and potential applications in pharmaceuticals and materials science. This article explores the synthesis, biological properties, and applications of BAMF, supported by relevant case studies and research findings.

Synthesis of this compound

BAMF can be synthesized through several methods, primarily involving the reductive amination of 2,5-diformylfuran (DFF) or 5-hydroxymethylfurfural (HMF). A notable method is the one-pot enzymatic cascade process which utilizes Shimia marina (SMTA) as a biocatalyst. This method has shown high substrate conversion rates and efficiency in producing BAMF from HMF, achieving a formation yield of approximately 87% under optimized conditions .

Anticancer Properties

Recent studies have indicated that BAMF and its derivatives possess significant anticancer activity. For instance, derivatives synthesized from BAMF have been used to create bio-derived analogues of norcantharidin, an established anticancer drug. These derivatives exhibited enhanced cytotoxicity compared to their unsubstituted counterparts . The structural modifications on the furan ring have been shown to influence the biological activity significantly.

Enzymatic Activity

BAMF also plays a role in enzymatic processes. The study involving SMTA highlighted its ability to facilitate the amination of furan aldehydes with high catalytic activity. This enzymatic approach not only enhances the yield of BAMF but also demonstrates its potential utility in biocatalysis for pharmaceutical applications .

Applications in Polymer Science

BAMF serves as a versatile monomer in polymer chemistry. It has been utilized to synthesize bio-based polyureas through polyaddition reactions with various diisocyanates. These polymers exhibit desirable properties such as thermal stability and mechanical strength, making them suitable for various industrial applications . The ability to derive BAMF from biomass resources further enhances its appeal in sustainable material development.

Case Study 1: Synthesis Optimization

A study optimized the synthesis of BAMF using DFF as a starting material. By controlling reaction conditions such as temperature and substrate concentration, researchers achieved high yields of BAMF while minimizing by-products. This optimization is crucial for scaling up production for industrial applications .

Case Study 2: Anticancer Activity Assessment

Research assessing the anticancer properties of BAMF derivatives demonstrated that modifications on the furan ring can lead to increased efficacy against cancer cell lines. The study employed various assays to evaluate cell viability and apoptosis induction, confirming that certain derivatives were significantly more effective than traditional chemotherapeutics .

Comparative Data Table

| Property | BAMF | Norcantharidin Analogue |

|---|---|---|

| Synthesis Method | Reductive amination | Diels–Alder followed by hydrogenation |

| Anticancer Activity | Moderate | High |

| Yield from HMF | ~87% | Varies |

| Application | Polymer synthesis | Anticancer therapy |

Propriétés

IUPAC Name |

[5-(aminomethyl)furan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLGKDZCKSMSHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543878 | |

| Record name | (Furan-2,5-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2213-51-6 | |

| Record name | (Furan-2,5-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(aminomethyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.